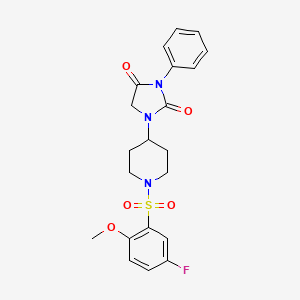

1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S/c1-30-18-8-7-15(22)13-19(18)31(28,29)23-11-9-16(10-12-23)24-14-20(26)25(21(24)27)17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIAGWUOKLBZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

- Piperidine ring : Enhances binding affinity to biological targets.

- Sulfonyl group : Facilitates interactions with nucleophilic sites on proteins.

- Fluoro-methoxyphenyl moiety : Influences pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.

- Receptor Modulation : The piperidine structure allows for selective binding to specific receptors, potentially modulating their function.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

| Activity | Description |

|---|---|

| Antitumor Activity | Inhibits cancer cell proliferation in vitro and in vivo studies. |

| Antimicrobial Effects | Demonstrates effectiveness against specific bacterial strains. |

| Cytotoxicity | Exhibits cytotoxic effects on certain tumor cell lines, indicating potential as a chemotherapeutic agent. |

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against cancer .

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential use in treating infections .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Selectivity : The compound shows selective inhibition of certain enzymes over others, which may reduce side effects associated with non-selective inhibitors.

- Synergistic Effects : When combined with other therapeutic agents, it exhibited enhanced efficacy in reducing tumor sizes in animal models.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit significant antitumor properties. For instance, derivatives that share the sulfonamide and imidazolidine frameworks have been evaluated for their cytotoxic effects against various cancer cell lines.

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in human tumor cells, with mean GI50 values indicating potent activity (values around 15.72 μM) against several cancer types .

Neuropharmacological Effects

The piperidine moiety present in the compound suggests potential neuropharmacological applications. Compounds featuring piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders.

Studies have reported that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine receptors, indicating a promising avenue for treating neuropsychiatric conditions .

Anti-inflammatory Properties

The presence of the 5-fluoro group and sulfonamide linkage may enhance the anti-inflammatory potential of this compound. Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a role in managing conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute (NCI) evaluated a series of imidazolidine derivatives, including those related to this compound). The results demonstrated significant inhibition of cell growth across multiple cancer cell lines with a notable average growth inhibition rate of over 12% .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological evaluation, compounds similar to the target compound were tested for their effects on anxiety-like behavior in rodent models. The findings indicated that these compounds significantly reduced anxiety behaviors compared to controls, supporting their potential as therapeutic agents in treating anxiety disorders .

Comparison with Similar Compounds

1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (BG15713)

1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Key Differences : Substitutes the sulfonyl group with a methoxybenzofuran-carbonyl unit.

- Molecular Formula : C₂₄H₂₃N₃O₅ (MW: 433.46 g/mol) .

Sulfonyl-Piperidine Derivatives

N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (8b)

- Key Differences : Contains a trifluoromethylbenzamide group instead of imidazolidinedione.

- Yield : 35.2% (lower than typical sulfonamide derivatives in ) .

- Physicochemical Properties : Melting points for similar sulfonamide-piperidine compounds range from 132°C to 230°C, suggesting high crystallinity due to strong intermolecular interactions .

1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j)

- Key Differences : Incorporates a bis(4-fluorophenyl)methyl group and piperazine ring.

- Synthesis : Characterized via ¹H NMR, ¹³C NMR, and ESI-MS, with yields up to 65% .

- Implications : The bis-fluorophenyl group may enhance metabolic stability compared to the target compound’s single fluorine substituent.

Triazolone and Urea Derivatives

5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide

1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d)

Key Findings

Substituent Impact : Fluorine and methoxy groups in the target compound likely enhance electronegativity and metabolic stability, whereas bulkier groups (e.g., benzothiadiazole in BG15713) may improve target engagement but reduce solubility .

Synthesis Trends : Sulfonamide-piperidine derivatives are typically synthesized in moderate-to-high yields (35–65%) and characterized via NMR and MS, consistent with methods described for analogs .

Structural Flexibility : Replacing the imidazolidinedione core with triazolone or urea linkers () significantly alters hydrogen-bonding capacity, suggesting divergent pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.